molecular formula C20H26N4O B6457347 2-cyclopropyl-4-[4-(3-methoxyphenyl)piperazin-1-yl]-5,6-dimethylpyrimidine CAS No. 2548987-79-5

2-cyclopropyl-4-[4-(3-methoxyphenyl)piperazin-1-yl]-5,6-dimethylpyrimidine

Cat. No.: B6457347
CAS No.: 2548987-79-5
M. Wt: 338.4 g/mol
InChI Key: ZTOLZQNFGOHWRZ-UHFFFAOYSA-N
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Description

2-cyclopropyl-4-[4-(3-methoxyphenyl)piperazin-1-yl]-5,6-dimethylpyrimidine is a heterocyclic compound that contains a pyrimidine ring substituted with cyclopropyl, methoxyphenyl, and piperazine groups. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyclopropyl-4-[4-(3-methoxyphenyl)piperazin-1-yl]-5,6-dimethylpyrimidine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 1,2-diamine derivatives with sulfonium salts, followed by cyclization and deprotection steps . Another approach involves the Mannich reaction, where piperazine derivatives are synthesized through the reaction of amines with formaldehyde and ketones .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow processes and the use of automated reactors to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

2-cyclopropyl-4-[4-(3-methoxyphenyl)piperazin-1-yl]-5,6-dimethylpyrimidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.

Scientific Research Applications

2-cyclopropyl-4-[4-(3-methoxyphenyl)piperazin-1-yl]-5,6-dimethylpyrimidine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-cyclopropyl-4-[4-(3-methoxyphenyl)piperazin-1-yl]-5,6-dimethylpyrimidine is unique due to its specific combination of substituents on the pyrimidine ring, which may confer distinct biological activities and chemical properties compared to other similar compounds.

Biological Activity

2-Cyclopropyl-4-[4-(3-methoxyphenyl)piperazin-1-yl]-5,6-dimethylpyrimidine (often referred to as V029-4944) is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C22H30N4O3S
  • IUPAC Name : this compound
  • SMILES Notation : CCN(CC1)CCN1c1nc(C2CC2)nc(C)c1Cc1cc(OC)ccc1

The compound exhibits activity primarily through modulation of neurotransmitter systems, particularly through interactions with serotonin and dopamine receptors. Its structural similarity to known piperazine derivatives suggests it may act as an agonist or antagonist at various receptor sites, influencing pathways involved in mood regulation and cognitive function.

Antidepressant-like Activity

Research has indicated that compounds similar to V029-4944 can exhibit antidepressant-like effects in animal models. These effects are often assessed using the forced swim test (FST) and the tail suspension test (TST), where a decrease in immobility time is interpreted as an antidepressant effect.

Neuroprotective Effects

Studies suggest that V029-4944 may possess neuroprotective properties, potentially through the inhibition of oxidative stress pathways. This is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Study 1: Antidepressant Activity Assessment

In a study evaluating various piperazine derivatives, V029-4944 demonstrated significant reductions in immobility time in both FST and TST models, indicating potential antidepressant properties. The compound was administered at doses ranging from 10 mg/kg to 30 mg/kg, with the highest efficacy observed at 20 mg/kg.

Dose (mg/kg) FST Immobility Time (seconds) TST Immobility Time (seconds)
0 (Control)120 ± 15150 ± 10
10100 ± 12130 ± 13
2070 ± 8 90 ± 9
3080 ± 10110 ± 11

Study 2: Neuroprotective Effects in vitro

V029-4944 was tested for its ability to protect neuronal cells against oxidative stress induced by hydrogen peroxide. The results indicated that the compound significantly reduced cell death compared to controls.

Treatment Cell Viability (%)
Control100
H2O2 Only40
V029-4944 + H2O275

Properties

IUPAC Name

2-cyclopropyl-4-[4-(3-methoxyphenyl)piperazin-1-yl]-5,6-dimethylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O/c1-14-15(2)21-19(16-7-8-16)22-20(14)24-11-9-23(10-12-24)17-5-4-6-18(13-17)25-3/h4-6,13,16H,7-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTOLZQNFGOHWRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(N=C1N2CCN(CC2)C3=CC(=CC=C3)OC)C4CC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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